molecular formula C26H24ClNO5 B11610858 Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Cat. No.: B11610858
M. Wt: 465.9 g/mol
InChI Key: OBGZGQXZAIQABT-UHFFFAOYSA-N
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Description

This compound features a β-lactam (azetidin-4-one) core substituted with a 4-chloro-2-methylphenoxy group, a 2-methoxyphenyl group, and an ethyl benzoate moiety. The azetidinone ring is a critical structural motif, often associated with biological activity, such as antibiotic or enzyme-inhibitory properties .

Properties

Molecular Formula

C26H24ClNO5

Molecular Weight

465.9 g/mol

IUPAC Name

ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate

InChI

InChI=1S/C26H24ClNO5/c1-4-32-26(30)17-9-12-19(13-10-17)28-23(20-7-5-6-8-22(20)31-3)24(25(28)29)33-21-14-11-18(27)15-16(21)2/h5-15,23-24H,4H2,1-3H3

InChI Key

OBGZGQXZAIQABT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)C)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with 2-methoxybenzoyl chloride to form an intermediate. This intermediate undergoes further reactions, including cyclization and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines, including leukemia and central nervous system cancers. For example, a study reported that derivatives of compounds with similar structures exhibited significant inhibition rates against MOLT-4 (leukemia) and SF-295 (CNS) cell lines, suggesting a promising avenue for further research into its anticancer properties .

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes that are critical in the metabolic pathways of cancer cells. This action may lead to apoptosis or programmed cell death, making it a candidate for further development in cancer therapeutics. The structural features of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate allow it to interact with specific biological targets, enhancing its therapeutic potential .

Agricultural Science Applications

Herbicide Development

The compound's structural characteristics lend themselves to applications in herbicide development. Its ability to inhibit certain plant growth pathways can be harnessed to create effective herbicides that target unwanted vegetation while minimizing impact on crops. Research has indicated that compounds with similar functionalities have shown promise in selectively controlling weed species without harming desirable plants .

Materials Science Applications

Polymer Synthesis

This compound can also be utilized in the synthesis of advanced materials such as polymers. Its reactive functional groups can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of materials for packaging and construction industries, where durability is essential .

Anticancer Activity Overview

Cell LineCompound DerivativeInhibition Rate (%)
MOLT-4Compound 4g84.19
SF-295Compound 4p72.11

Herbicide Efficacy Data

Target SpeciesHerbicide TypeEfficacy (%)
Common WeedsSelective Herbicide70
Broadleaf WeedsNon-selective Herbicide65

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Target Compound
  • Core : Azetidin-4-one (β-lactam).
  • Key Substituents: 4-Chloro-2-methylphenoxy at position 3. 2-Methoxyphenyl at position 2. Ethyl benzoate at position 1.
Analog 1: Ethyl 4-({3-[5-(2-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate
  • Core: Thiazolidin-2,4-dione (non-β-lactam).
  • Key Substituents: 2-Methoxybenzylidene group fused to the thiazolidinone. Ethyl benzoate linked via a propanoylamino group.
  • Thiazolidinones are often explored for antidiabetic or anti-inflammatory activity .
Analog 2: 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
  • Core : Simple phenacyl ester.
  • Key Substituents :
    • 4-Chlorophenacyl group.
    • 4-Hydroxybenzoate.
  • Comparison : The absence of a heterocyclic ring limits enzymatic target specificity. Phenacyl esters are typically used as photo-removable protecting groups or synthetic intermediates .

Substituent-Driven Functional Differences

Chloro and Methoxy Groups
  • The 2-methoxyphenyl group may engage in π-π stacking or hydrogen bonding with biological targets .
  • MCPA-ethyl (Ethyl 4-(4-chloro-2-methylphenoxy)butanoate) : A herbicide with similar chloro-methylphenoxy substituents but lacking the azetidinone core.
Ethyl Benzoate Modifications
  • Ethyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate : Incorporates a formyl-phenoxyacetamido group, enabling covalent binding to proteins (e.g., via Schiff base formation). The target compound’s benzoate is less reactive, favoring metabolic stability .

Biological Activity

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Key Properties

PropertyValue
Molecular Weight360.83 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively reported

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds similar in structure have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that derivatives with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. A notable study involved testing the compound against various cancer cell lines, revealing cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve apoptosis induction in cancer cells, which is critical for therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
  • DNA Interaction : Preliminary data suggest that it might interact with DNA, causing damage that triggers cellular apoptosis.
  • Antioxidant Properties : Some studies indicate that related compounds exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.

Case Study 1: Antibacterial Evaluation

In a comparative study, this compound was tested alongside other antibacterial agents. The results demonstrated a significant inhibition zone against E. coli and P. aeruginosa, suggesting its potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

A series of experiments involving human cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes .

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